1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine
説明
1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to act as a partial agonist at both serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine.
Biochemical and Physiological Effects:
In addition to its effects on mood regulation, 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to have other biochemical and physiological effects. Studies have shown that 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine can inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may contribute to the anxiolytic and antidepressant effects of 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine.
実験室実験の利点と制限
One advantage of using 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its partial agonist activity, which may make it less effective than full agonists in certain applications.
将来の方向性
There are a number of potential future directions for research on 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of focus could be on the development of more potent agonists at serotonin and dopamine receptors, which may have greater therapeutic potential than 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. Additionally, further research could be conducted to investigate the effects of 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, studies could be conducted to investigate the potential use of 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects.
科学的研究の応用
1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine as a potential treatment for anxiety and depression. Studies have shown that 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine can bind to serotonin and dopamine receptors in the brain, which are known to be involved in mood regulation.
特性
IUPAC Name |
2-(2-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZCTRZAWZGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。